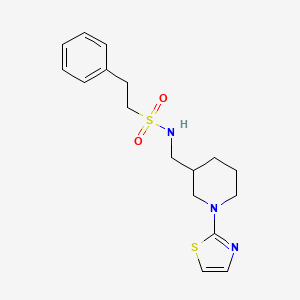

2-phenyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)ethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfonamide derivatives has been a topic of interest due to their biological activities. In the context of 2-phenyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)ethanesulfonamide, we can draw parallels from the synthesis of related compounds. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involved the creation of high-affinity inhibitors of kynurenine 3-hydroxylase, with specific compounds demonstrating significant inhibitory activity . Another study reported the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which involved multiple steps starting from benzenesulfonyl chloride and ethyl isonipecotate to yield various biologically active compounds . Similarly, the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives was achieved by reacting benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution with different electrophiles .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can significantly influence their biological activity. For example, the crystal structures of N-[2-(1-benzenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-benzenesulfonamide revealed significant conformational differences in the solid state, which could affect their activity in solution . These structural analyses are crucial for understanding the interaction of such compounds with biological targets and can provide insights into the design of new derivatives with improved efficacy.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of sulfonamide derivatives often include esterification, catalytic reduction, and substitution reactions. For instance, the rearrangement of N-phenylacetyl-2- and 4-pyridinesulfonamide 1-oxides in sodium hydroxide led to the formation of α-phenyl-2- and 4-pyridineacetic acid 1-oxides, which were then esterified and reduced to yield methyl and ethyl piperidineacetates . These reactions are indicative of the complex chemistry that sulfonamide derivatives can undergo, which is essential for tailoring their properties for specific biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. While the provided papers do not directly discuss the physical and chemical properties of this compound, they do provide spectral data such as IR, 1H-NMR, and mass spectrometry for related compounds . These data are instrumental in confirming the structure of synthesized compounds and can give an indication of their physical properties.

Mecanismo De Acción

Target of Action

The primary target of this compound is the cyclooxygenase (COX) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound acts as an inhibitor of the COX enzymes . By inhibiting these enzymes, it prevents the conversion of arachidonic acid into inflammatory mediators, thereby exerting an anti-inflammatory effect .

Biochemical Pathways

The inhibition of COX enzymes disrupts the arachidonic acid pathway , reducing the production of pro-inflammatory mediators such as thromboxane, prostaglandins, and prostacyclin . This leads to a decrease in inflammation and associated symptoms.

Result of Action

The inhibition of COX enzymes and the subsequent reduction in pro-inflammatory mediators result in anti-inflammatory effects . This can lead to a decrease in symptoms associated with conditions characterized by inflammation.

Safety and Hazards

Direcciones Futuras

The compounds in the series demonstrated promising anti-inflammatory activity, suggesting potential for further development . Molecular docking studies have been accomplished and supported for the potent compound to check the three-dimensional geometrical view of the ligand binding to their protein receptor . This could guide future research and development efforts.

Propiedades

IUPAC Name |

2-phenyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2S2/c21-24(22,12-8-15-5-2-1-3-6-15)19-13-16-7-4-10-20(14-16)17-18-9-11-23-17/h1-3,5-6,9,11,16,19H,4,7-8,10,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUNJHYKYSWTCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CS2)CNS(=O)(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B3002263.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3002267.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B3002268.png)

![6-chloro-4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3002270.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[3-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]phenyl]benzamide](/img/structure/B3002271.png)

![N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide](/img/structure/B3002276.png)